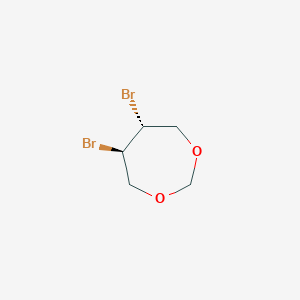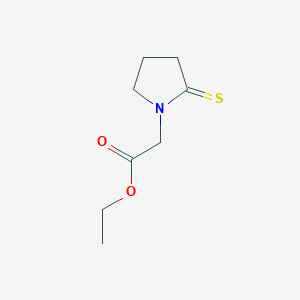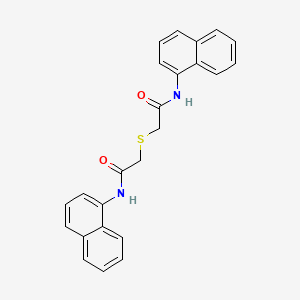
Acetamide, 2,2'-thiobis[N-1-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected via a sulfur atom and acetamide groups. This compound is known for its diverse applications in various scientific fields due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) typically involves the reaction of naphthalen-1-ylamine with thiobis(acetic acid) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Nitrated or halogenated derivatives of the naphthalene rings.
科学的研究の応用
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form bonds with various biological molecules, potentially disrupting their normal function. Additionally, the naphthalene rings can interact with aromatic residues in proteins, affecting their structure and activity.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetamide: A compound with a similar naphthalene structure but lacking the sulfur linkage.
2,2’-Thiodiacetamide: Contains a similar sulfur linkage but with different substituents.
Uniqueness
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is unique due to its combination of naphthalene rings and sulfur linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
61580-43-6 |
|---|---|
分子式 |
C24H20N2O2S |
分子量 |
400.5 g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C24H20N2O2S/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChIキー |
RZPKEALTVTYMLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




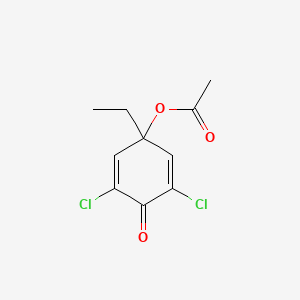
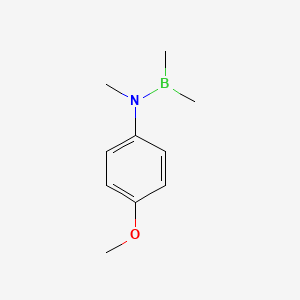
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
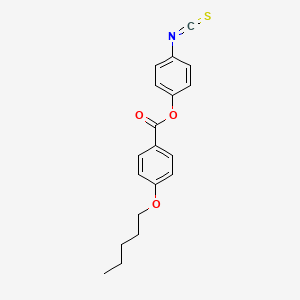
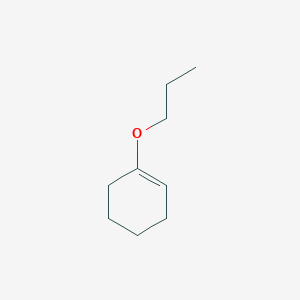
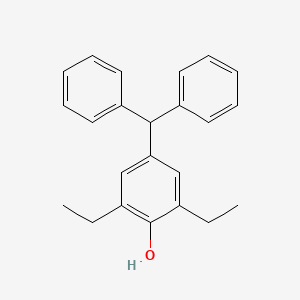
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
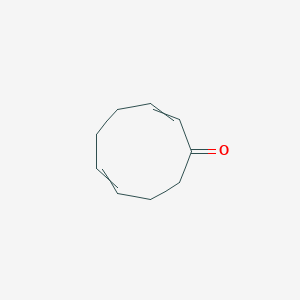

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
